molecular formula C11H11ClO4 B2385582 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid CAS No. 1022080-99-4

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid

Cat. No. B2385582
CAS RN: 1022080-99-4
M. Wt: 242.66
InChI Key: FZFFFBWBOZMKEP-ONEGZZNKSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 115-116 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

(E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFFFBWBOZMKEP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid

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